(3-((Trimethylsilyl)ethynyl)phenyl)methanol
Overview
Description
(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a useful research compound. Its molecular formula is C12H16OSi and its molecular weight is 204.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethynyl-substituted polysilanes, closely related to (3-((Trimethylsilyl)ethynyl)phenyl)methanol, demonstrate unique properties under photolysis, producing reactive intermediates and methoxysilanes, which are valuable in organic synthesis and material science (Ishikawa et al., 1979).
The direct irradiation of related compounds in hydrocarbon solutions can lead to the formation of various reactive intermediates, which have been identified using laser flash photolysis techniques. This has implications in studying reaction mechanisms and designing new synthetic routes (Kerst et al., 1997).
Research into the rates of reaction between iodine and related compounds has provided insights into the inductive and mesomeric effects of silicon and tin substituents, which are crucial in understanding reactivity in organosilicon chemistry (Buschman et al., 1964).
The photolysis of chlorobenzyl trimethylsilanes, a related category of compounds, in methanol-water mixtures has led to the generation of didehydrotoluenes, expanding the understanding of reaction intermediates in photochemistry (Protti et al., 2013).
Trimethylsilyl acetylenes, closely related to the compound of interest, can be selectively deprotected in the presence of silver salts, highlighting a significant advancement in selective deprotection methods in synthetic chemistry (Orsini et al., 2005).
The synthesis and van Alphen–Hüttel rearrangement of substituted 3H-pyrazoles, involving trimethyl(tosylethynyl)silane, show the potential for creating new organic compounds with interesting structural and reactivity profiles (Vasin et al., 2016).
Photolysis of related phenyliodonium salts in the presence of methanol leads to the formation of products through both heterolytic and homolytic processes, contributing to the understanding of photochemical reactions in organic synthesis (Gu et al., 2000).
The alcoholysis of trialkylalkoxysilanes, including compounds similar to the one , has been studied, revealing insights into the selective removal of silyl groups and the formation of novel derivatives, important in the field of carbohydrate chemistry (Hurst et al., 1965).
Properties
IUPAC Name |
[3-(2-trimethylsilylethynyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9,13H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZXLCBJBRCJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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